7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
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Overview
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a bromine atom substituted at the 7th position of a dihydropyrrolo[3,2-C]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has been explored for its potential in various scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes and receptors, contributing to the understanding of biological pathways and disease mechanisms.
Chemical Biology: It is employed in the design of chemical probes for studying protein-ligand interactions and cellular processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, leading to a reduction in tumor growth .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight would be beneficial to its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and safety protocols, would apply to its production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar pyrrolo[3,2-C]pyridine core but lacks the bromine substitution.
Uniqueness: The presence of the bromine atom in 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine enhances its reactivity, making it a versatile intermediate for further functionalization. This unique feature allows for the synthesis of a diverse array of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFKFGYOEUQPJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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